Cas no 677749-53-0 (6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone structure
677749-53-0 structure
Product Name:6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone
CAS No:677749-53-0
MF:C15H6Cl2F4N2O
MW:377.120555400848
CID:6784222
PubChem ID:3790305
Update Time:2025-07-20

6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-8-fluoro-1H-quinolin-4-one
    • 677749-53-0
    • AKOS005089150
    • 6-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-8-fluoro-1,4-dihydroquinolin-4-one
    • 3P-736
    • 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone
    • Inchi: 1S/C15H6Cl2F4N2O/c16-7-2-8-13(11(18)3-7)23-5-9(14(8)24)12-10(17)1-6(4-22-12)15(19,20)21/h1-5H,(H,23,24)
    • InChI Key: MEFLJYKPNVAGOP-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(F)(F)F)=CN=C1C1=CNC2C(=CC(=CC=2C1=O)Cl)F

Computed Properties

  • Exact Mass: 375.9793309g/mol
  • Monoisotopic Mass: 375.9793309g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 1
  • Complexity: 542
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 42Ų

6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone Pricemore >>

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6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone Related Literature

Additional information on 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone

Professional Introduction to Compound with CAS No. 677749-53-0 and Product Name: 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone

The compound with the CAS number 677749-53-0 and the product name 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex aromatic structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple fluorine atoms, chlorine substituents, and a pyridine ring contributes to its unique electronic properties, making it a promising candidate for further investigation.

Recent research in the area of heterocyclic compounds has highlighted the importance of quinolinone derivatives in developing novel therapeutic agents. The structural motif of 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone exhibits a high degree of functionalization, which is critical for modulating biological activity. The chloro and fluoro groups are particularly noteworthy, as they are known to enhance binding affinity and metabolic stability in drug molecules. This compound's design aligns with the growing trend toward rational drug design, where specific structural features are tailored to target particular biological pathways.

In the context of current pharmaceutical research, the synthesis and characterization of 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone have opened new avenues for exploring its pharmacological properties. Studies have demonstrated that quinolinone derivatives can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The unique substitution pattern of this compound suggests that it may interact with biological targets in a manner distinct from previously studied quinolinones. This has prompted researchers to investigate its potential as a lead compound for developing new drugs.

The incorporation of trifluoromethyl groups in the pyridine ring is particularly significant, as this moiety is known to improve pharmacokinetic properties such as bioavailability and lipophilicity. Additionally, the presence of multiple chloro substituents may enhance the compound's binding interactions by increasing its electrophilicity. These features make 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone a versatile scaffold for further chemical modifications. Researchers are exploring various strategies to optimize its biological activity, including structure-based drug design and computational modeling.

Advances in synthetic methodologies have also contributed to the growing interest in this class of compounds. The synthesis of complex heterocycles like 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone has been made more accessible through modern techniques such as transition metal-catalyzed reactions and flow chemistry. These methods allow for efficient construction of intricate molecular frameworks while maintaining high yields and purity. Such improvements in synthetic accessibility are crucial for enabling rapid exploration of novel drug candidates.

The potential applications of 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone extend beyond traditional pharmaceutical uses. Its unique structural features also make it an attractive candidate for materials science applications, such as organic electronics and luminescent materials. The presence of fluorine atoms can influence electron transport properties, making this compound suitable for use in optoelectronic devices. Additionally, its stability under various conditions suggests that it may find utility in industrial processes requiring robust chemical behavior.

As research continues to uncover new biological activities and synthetic possibilities, the significance of compounds like 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone is likely to grow. Collaborative efforts between chemists, biologists, and pharmacologists will be essential for fully realizing its potential. By leveraging cutting-edge technologies and innovative approaches, scientists can harness the therapeutic promise of this molecule and related derivatives to address unmet medical needs.

In conclusion, the compound with CAS number 677749-53-0 and the product name 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone represents a compelling example of how structural complexity can be harnessed for pharmaceutical innovation. Its unique combination of functional groups positions it as a valuable tool for drug discovery and materials science research. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a pivotal role in shaping the future of medicine.

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